Adb-P7aica
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Overview
Description
Adb-P7aica is a synthetic cannabinoid receptor agonist that has been identified as an ingredient in some synthetic cannabis products. It was first detected by the Drug Enforcement Administration in early 2021 . This compound is part of a class of new psychoactive substances designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the main psychoactive constituent of Cannabis sativa .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adb-P7aica involves the preparation of amino acid-derived synthetic cannabinoid receptor agonists. The process typically includes the use of valine, tert-leucine, and phenylalanine amino acids . The synthetic route involves the formation of carboxamides through reactions with indole, indazole, and 7-azaindole derivatives . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This would involve the use of automated reactors and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Adb-P7aica undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its activity as a cannabinoid receptor agonist.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions are typically modified versions of this compound with enhanced or altered cannabinoid receptor activity . These modifications can lead to variations in the compound’s potency and efficacy as a synthetic cannabinoid receptor agonist .
Scientific Research Applications
Adb-P7aica has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used to study the structure-activity relationships of synthetic cannabinoids and their interactions with cannabinoid receptors . In biology, it is used to investigate the effects of synthetic cannabinoids on cellular signaling pathways and receptor activation . In medicine, this compound is studied for its potential therapeutic applications, including pain management and treatment of neurological disorders .
Mechanism of Action
The mechanism of action of Adb-P7aica involves its interaction with cannabinoid receptors 1 and 2 (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, mood, and appetite . This compound acts as an agonist at these receptors, mimicking the effects of THC and leading to the activation of downstream signaling pathways . This activation results in the pharmacological effects associated with synthetic cannabinoids, such as altered perception and mood .
Comparison with Similar Compounds
Adb-P7aica is similar to other synthetic cannabinoid receptor agonists, such as ADB-BUTINACA and APP-BUTINACA . These compounds share similar structures and mechanisms of action but differ in their potency and efficacy at cannabinoid receptors . This compound is unique in its specific structural modifications, which contribute to its distinct pharmacological profile . Other similar compounds include 5F-CUMYL-P7AICA and 5F-ADB-PINACA, which also act as potent cannabinoid receptor agonists .
Properties
CAS No. |
2366273-07-4 |
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Molecular Formula |
C19H28N4O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-pentylpyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-5-6-7-11-23-12-14(13-9-8-10-21-17(13)23)18(25)22-15(16(20)24)19(2,3)4/h8-10,12,15H,5-7,11H2,1-4H3,(H2,20,24)(H,22,25)/t15-/m1/s1 |
InChI Key |
QDZHLYBDQFZWCJ-OAHLLOKOSA-N |
Isomeric SMILES |
CCCCCN1C=C(C2=C1N=CC=C2)C(=O)N[C@H](C(=O)N)C(C)(C)C |
Canonical SMILES |
CCCCCN1C=C(C2=C1N=CC=C2)C(=O)NC(C(=O)N)C(C)(C)C |
Origin of Product |
United States |
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